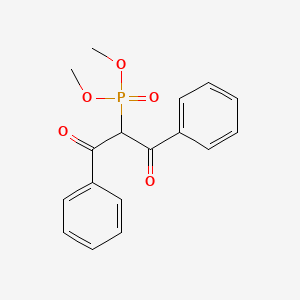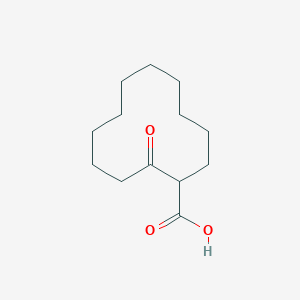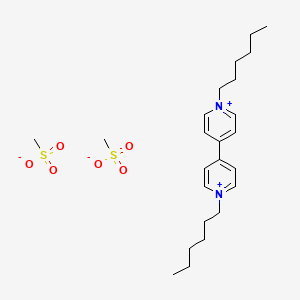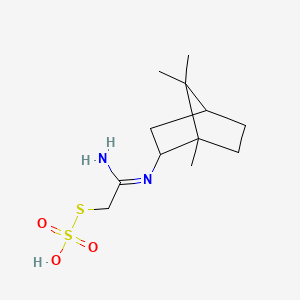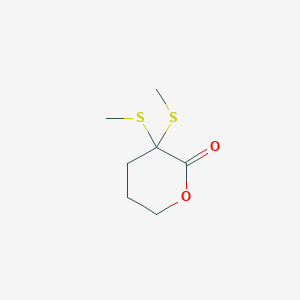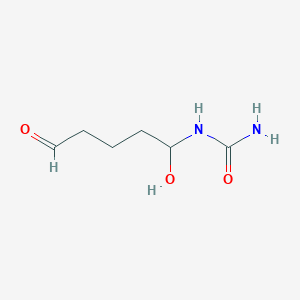
N-(1-Hydroxy-5-oxopentyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-5-oxopentyl)urea is a chemical compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various industrial and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-5-oxopentyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, providing high yields and chemical purity. The reaction conditions are simple and environmentally friendly, making it suitable for large-scale industrial production .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene . this method is not environmentally friendly or safe, prompting the need for alternative methods .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Hydroxy-5-oxopentyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-5-oxopentyl)urea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-5-oxopentyl)urea involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and other proteins involved in various biochemical processes . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(1-Hydroxy-5-oxopentyl)urea include other urea derivatives such as:
- N-substituted ureas
- Carbamates
- Thiocarbamates
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other urea derivatives may not be as effective .
Propiedades
Número CAS |
91894-99-4 |
|---|---|
Fórmula molecular |
C6H12N2O3 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(1-hydroxy-5-oxopentyl)urea |
InChI |
InChI=1S/C6H12N2O3/c7-6(11)8-5(10)3-1-2-4-9/h4-5,10H,1-3H2,(H3,7,8,11) |
Clave InChI |
OZBLPYGWFKATSX-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)CC(NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
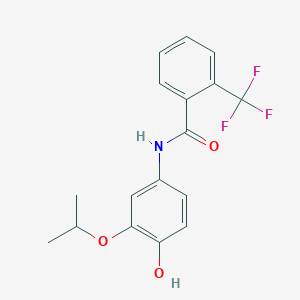

![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
